4-methoxy-N-[(methoxyimino)methyl]-2-[3-(trifluoromethyl)phenoxy]nicotinamide
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Description
“4-methoxy-N-[(methoxyimino)methyl]-2-[3-(trifluoromethyl)phenoxy]nicotinamide” is a chemical compound with a complex structure . It has a molecular formula and weight that can be found in various chemical databases .
Molecular Structure Analysis
The molecular structure of this compound is complex, involving several functional groups . These include a methoxy group, an imino group, a trifluoromethyl group, and a phenoxy group .Physical and Chemical Properties Analysis
This compound has specific physical and chemical properties, including melting point, boiling point, and density . These properties can be found in various chemical databases .Scientific Research Applications
Non-enzymatic Reduction of Azo Dyes
- Research Findings : Nicotinamide adenine dinucleotide (NADH) can reduce various azo dyes, including those substituted with methyl, methoxy, halo, and nitro groups. This reduction is crucial in microbial degradation and mammalian metabolism of azo dyes. It highlights the role of nicotinamide derivatives in biochemical processes (S. Nam & V. Renganathan, 2000).
Metabolic Utilization of Nicotinamide Derivatives
- Research Findings : Studies on nicotinamide derivatives, including nicotinamide methochloride and pyridine derivatives, show activity against pellagra. These findings indicate the biological relevance of nicotinamide derivatives in treating certain deficiencies and diseases (P. Ellinger, G. Fraenkel, & M. Abdel Kader, 1947).
Structure-Activity Relationship in Nicotinamide Derivatives
- Research Findings : The study of Nicotinamide N-methyltransferase (NNMT) inhibitors shows the potential of nicotinamide derivatives in treating metabolic and chronic diseases. This research helps in understanding the interaction between these compounds and biological enzymes (H. Neelakantan et al., 2017).
Nicotinamide Derivatives in Corrosion Inhibition
- Research Findings : Nicotinamide derivatives exhibit significant corrosion inhibition effects on mild steel in acidic environments. This application is essential in industrial chemistry, highlighting the diverse utility of these compounds (M. P. Chakravarthy, K. N. Mohana, & C. B. Pradeep Kumar, 2014).
Nicotinamide Derivatives in Cancer Research
- Research Findings : Research indicates that nicotinamide derivatives, such as N-(4-hydroxyphenyl) retinamide, have potential in cancer treatment due to their immunoenhancing effects. These compounds may influence natural killer cell activity, which is crucial in cancer therapies (M. Villa et al., 1993).
Inhibitors of Nicotinamide N-Methyltransferase
- Research Findings : Small molecule inhibitors of Nicotinamide N-methyltransferase (NNMT) are being studied for their potential in treating metabolic disorders. These inhibitors, like JBSNF-000088, show promising results in reducing body weight, improving insulin sensitivity, and normalizing glucose tolerance in animal models (A. Kannt et al., 2018).
Properties
IUPAC Name |
4-methoxy-N-[(E)-methoxyiminomethyl]-2-[3-(trifluoromethyl)phenoxy]pyridine-3-carboxamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14F3N3O4/c1-24-12-6-7-20-15(13(12)14(23)21-9-22-25-2)26-11-5-3-4-10(8-11)16(17,18)19/h3-9H,1-2H3,(H,21,22,23) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XYCIQNAGIQFDRK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C(=NC=C1)OC2=CC=CC(=C2)C(F)(F)F)C(=O)NC=NOC |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=C(C(=NC=C1)OC2=CC=CC(=C2)C(F)(F)F)C(=O)N/C=N/OC |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14F3N3O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
369.29 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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